![molecular formula C12H15ClO B14512840 Benzoyl chloride, 4-[(2S)-2-methylbutyl]- CAS No. 62796-32-1](/img/structure/B14512840.png)
Benzoyl chloride, 4-[(2S)-2-methylbutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a 4-[(2S)-2-methylbutyl] substituent. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be synthesized through several methods. One common method involves the reaction of benzotrichloride with water or benzoic acid. The reaction with water produces benzoyl chloride and hydrochloric acid, while the reaction with benzoic acid produces benzoyl chloride and benzoic acid . Another method involves the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to convert the parent acid into benzoyl chloride .
Industrial Production Methods
In industrial settings, benzoyl chloride, 4-[(2S)-2-methylbutyl]- is typically produced through the chlorination of benzyl alcohol or benzaldehyde. The chlorination process involves the use of chlorine gas to convert benzyl alcohol or benzaldehyde into benzoyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce benzoic acid and hydrochloric acid.
Acylation: Reacts with alcohols to form esters and with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenones and related derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, amines, and aromatic compounds. The reactions typically occur under acidic or basic conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include benzoic acid, esters, amides, and benzophenones .
Aplicaciones Científicas De Investigación
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 4-[(2S)-2-methylbutyl]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, alcohols, and amines to form various products. The molecular targets and pathways involved in these reactions include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzoyl chloride, 4-[(2S)-2-methylbutyl]- include other benzoyl chlorides and acyl chlorides, such as:
Uniqueness
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is unique due to the presence of the 4-[(2S)-2-methylbutyl] substituent, which imparts specific chemical and physical properties to the compound. This uniqueness allows it to be used in specialized applications where other benzoyl chlorides may not be suitable .
Propiedades
Número CAS |
62796-32-1 |
|---|---|
Fórmula molecular |
C12H15ClO |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
4-[(2S)-2-methylbutyl]benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
JTFWIFQALWOEGT-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl |
SMILES canónico |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


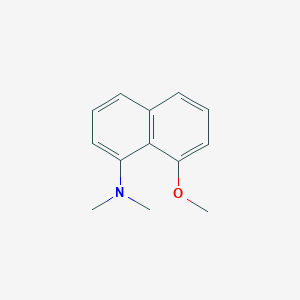
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
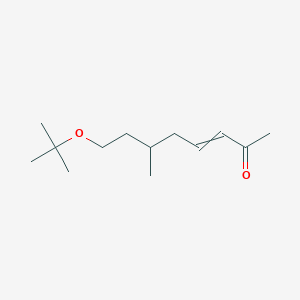
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
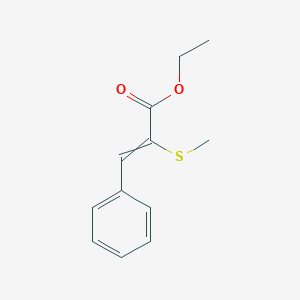
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
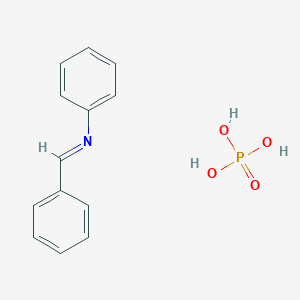
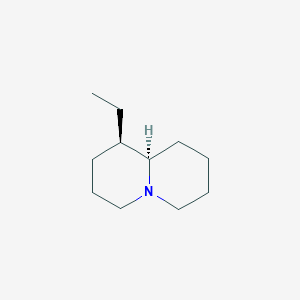


![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
